

Physical properties of 2,4-Difluorophenacyl chloride

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Compound of Interest

Compound Name: 2-Chloro-2',4'-difluoroacetophenone

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An In-Depth Technical Guide to the Physical and Analytical Properties of 2,4-Difluorophenacyl Chloride

Introduction

2,4-Difluorophenacyl chloride, also known as 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one, is a halogenated acetophenone derivative that serves as a critical building block in synthetic organic chemistry.^[1] Its utility is most pronounced in the pharmaceutical and agrochemical sectors, where the difluorophenyl moiety is incorporated to modulate the metabolic stability, lipophilicity, and binding affinity of target molecules. A thorough understanding of its physical properties is paramount for researchers and process chemists, as this knowledge directly influences safe handling, storage, reaction optimization, and the development of robust analytical methods for quality control.

This guide provides a comprehensive overview of the core physical properties of 2,4-Difluorophenacyl chloride, detailed experimental protocols for its characterization, and the scientific rationale behind these methodologies. The content is structured to provide both foundational data and practical, field-proven insights for scientists engaged in research and development.

Chemical Identity and Core Properties

The identity and fundamental physical constants of 2,4-Difluorophenacyl chloride are summarized below. These properties are the cornerstone for its application in a laboratory setting.

Identifier	Value	Source(s)
Chemical Name	2-Chloro-1-(2,4-difluorophenyl)ethan-1-one	[1]
Synonyms	2,4-Difluorophenacyl chloride, 2-Chloro-2',4'-difluoroacetophenone	[1][2]
CAS Number	51336-94-8	[1][2]
Molecular Formula	C ₈ H ₅ ClF ₂ O	
Formula Weight	190.57 g/mol	[1]
Appearance	Crystalline Solid	[2]
Melting Point	44-48 °C	[1]
Flash Point	>110 °C	[1]

The molecule's structure features an aromatic ring with two electron-withdrawing fluorine atoms, which influence the reactivity of the adjacent α -chloro ketone functional group. This structural arrangement is key to its utility as an alkylating agent in the synthesis of more complex molecules.

Solubility and Stability

The solubility profile of a compound is critical for selecting appropriate reaction solvents, purification methods, and analytical sample preparation techniques.

Solvent	Qualitative Solubility	Rationale / Notes
Water	Reacts	The acyl chloride moiety is susceptible to hydrolysis. Contact with water or moisture should be avoided.[3]
Methylene Chloride	Soluble	A common, volatile organic solvent suitable for reactions and spectroscopic sample preparation.[4]
Acetone	Soluble	A polar aprotic solvent capable of dissolving the compound; suitable for cleaning and sample prep.[4]
Ethanol	Soluble	Soluble in many alcohols, but potential for reaction (transesterification or other side reactions) should be considered, especially at elevated temperatures.
Hexanes	Sparingly Soluble	As a relatively polar molecule, its solubility in nonpolar aliphatic solvents is limited.

Stability and Storage: 2,4-Difluorophenacyl chloride is classified as a corrosive solid that causes severe skin burns and eye damage.[2] It is sensitive to moisture and should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[3] It is incompatible with strong oxidizing agents, water, and alkaline materials, contact with which can liberate heat.[2][3]

Methodologies for Physical Property Determination

Accurate determination of physical properties is essential for confirming the identity and purity of a substance. The following sections detail standard, reliable protocols for key characterization experiments.

Melting Point Determination

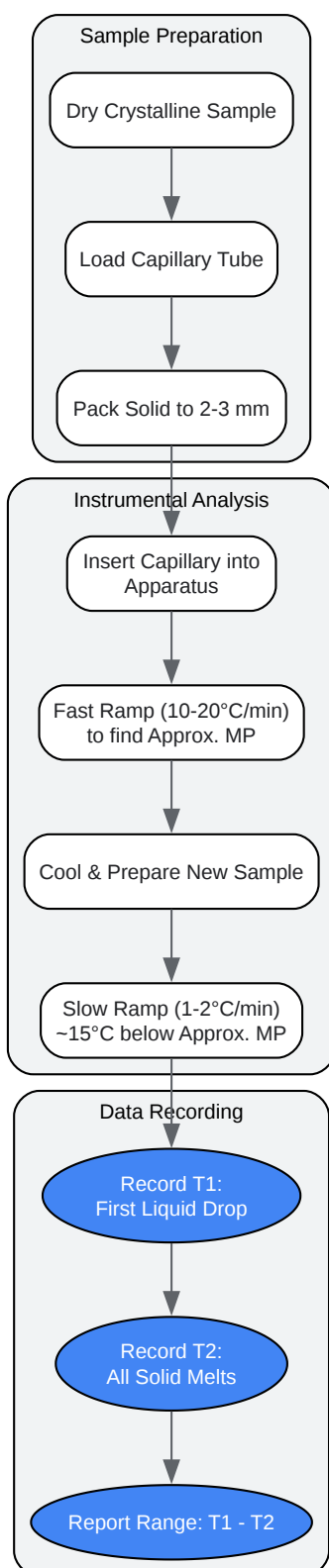
Expertise & Rationale: The melting point is a robust indicator of purity. Pure crystalline solids exhibit a sharp melting point (typically a narrow range of 0.5-1.5 °C), whereas impurities depress and broaden the melting range.^[5] The following protocol employs a two-stage heating process to ensure both efficiency and accuracy—a rapid scan to approximate the range, followed by a slow, precise measurement.

Experimental Protocol:

- **Sample Preparation:**
 - Ensure the 2,4-Difluorophenacyl chloride sample is completely dry.^[6]
 - Place a small amount of the crystalline solid onto a clean, dry watch glass.
 - Gently jab the open end of a glass capillary tube into the solid until a small amount enters the tube.^[6]
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To compact the sample further, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop.^[6]
 - Repeat until the sample is packed to a height of 2-3 mm. An improperly packed or overly large sample can lead to an artificially broad melting range.^[6]
- **Instrument Setup (Digital Melting Point Apparatus):**
 - Insert the packed capillary tube into the sample holder of the apparatus.^[6]
 - **Rapid Determination (Approximate Range):** Set a fast ramp rate (e.g., 10-20 °C/minute) to quickly identify the approximate temperature at which melting occurs.^[5]
 - **Precise Determination:** Allow the apparatus to cool to at least 15 °C below the approximate melting point.^[6] Prepare a new sample.
 - Set the starting temperature to ~15 °C below the expected melting point and a slow ramp rate of 1-2 °C/minute.^[6]

- Measurement and Recording:
 - Observe the sample through the magnified viewfinder.
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last crystal of solid melts completely.
 - The melting point is reported as the range $T_1 - T_2$.

Workflow Diagram: Melting Point Determination



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Caption: Workflow for accurate melting point determination.

Spectroscopic Characterization

Expertise & Rationale: IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule.^[7] For a solid sample like 2,4-Difluorophenacyl chloride, the "Thin Solid Film" method is rapid and avoids interference from mulling agents (like Nujol) or solvents with strong IR absorbance.^{[4][8]} A volatile solvent like methylene chloride is chosen because it dissolves the compound well and evaporates quickly, leaving a uniform film of the analyte on the salt plate.^[4] Salt (NaCl or KBr) plates are used because they are transparent to infrared radiation.^[7]

Experimental Protocol (Thin Solid Film):

- Preparation:
 - Obtain one clean, dry salt plate (NaCl or KBr) from a desiccator. If necessary, clean the plate with a small amount of dry acetone and a lint-free wipe, then allow it to dry completely.
 - Dissolve a small amount (~20-50 mg) of 2,4-Difluorophenacyl chloride in a few drops of a volatile solvent (e.g., methylene chloride) in a small vial.^[4]
- Film Casting:
 - Using a pipette, place one or two drops of the solution onto the center of the salt plate.^[4]
 - Allow the solvent to evaporate completely in a fume hood. A thin, even film of solid should be visible on the plate.^[4]
 - If the resulting film is too thin (leading to weak absorbance peaks), add another drop of the solution and repeat the evaporation step. If it is too thick (peaks are flat-topped), clean the plate and use a more dilute solution.^[4]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum (if not done recently).

- Acquire the IR spectrum of the sample.
- After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to the desiccator.

Expected Characteristic IR Absorption Bands:

Frequency Range (cm ⁻¹)	Vibration Type	Expected Intensity
3100 - 3000	Aromatic C-H Stretch	Medium to Weak
1700 - 1680	C=O (Ketone) Stretch	Strong
1615 - 1580	C=C Aromatic Ring Stretch	Medium
1300 - 1100	C-F (Aryl-F) Stretch	Strong
800 - 600	C-Cl Stretch	Medium to Strong

While specific spectral data must be acquired experimentally, the expected features can be predicted based on the known structure, which is a key aspect of structural elucidation.[\[9\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the three protons on the difluorophenyl ring. These signals will exhibit complex splitting patterns (coupling) due to both H-H and H-F interactions. A distinct singlet or doublet would be expected for the two protons of the -CH₂Cl group, likely deshielded by the adjacent carbonyl and chlorine atom (typically ~4.5-5.0 ppm).
- ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (~190-200 ppm), multiple signals in the aromatic region (with C-F coupling), and a signal for the -CH₂Cl carbon.
- Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the M⁺ peak) would be a key diagnostic feature.

Chromatographic Purity Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

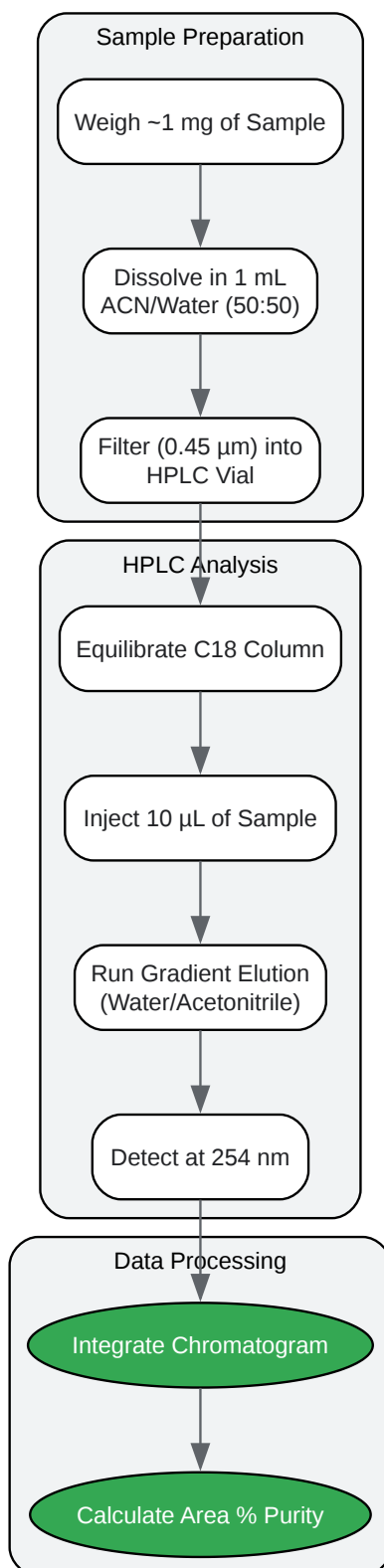
Expertise & Rationale: RP-HPLC is the workhorse technique for assessing the purity of small organic molecules in the pharmaceutical and chemical industries.^{[10][11]} The method separates compounds based on their hydrophobicity.^[12] A C18 (octadecylsilane) column is a standard choice as it provides excellent retention and separation for a wide range of moderately nonpolar compounds like 2,4-Difluorophenacyl chloride.^[12] A mobile phase gradient of water and acetonitrile (or methanol) is used to ensure that both more polar impurities elute early and the main, more hydrophobic, compound elutes in a reasonable time with good peak shape.^{[13][14]}

General Analytical Protocol:

- Sample Preparation:
 - Accurately weigh ~1 mg of 2,4-Difluorophenacyl chloride and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Instrumental Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
 - Mobile Phase A: Water (HPLC Grade).
 - Mobile Phase B: Acetonitrile (HPLC Grade).
 - Gradient Program:
 - 0-2 min: 50% B
 - 2-15 min: 50% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: 95% to 50% B

- 20-25 min: Re-equilibrate at 50% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detector: UV-Vis at 254 nm.
- Data Analysis:
 - Integrate the resulting chromatogram.
 - Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Workflow Diagram: RP-HPLC Purity Analysis



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Caption: General workflow for RP-HPLC purity analysis.

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. 2,4-Difluorophenacyl chloride must be handled with appropriate precautions due to its hazardous nature.

- Primary Hazards: Causes severe skin burns and eye damage (H314).[2] It is a corrosive solid.
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), protective clothing, and chemical safety goggles along with a face shield when handling the solid or its solutions.[2][3]
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2] Avoid all personal contact.[2] Wash hands thoroughly after handling.[2]
- Spills: In case of a spill, use dry clean-up procedures to avoid generating dust.[2] Collect spilled material into a suitable, labeled container for waste disposal.[2]
- Fire: The material is combustible.[2] Use dry chemical powder, foam, or carbon dioxide for extinction. Avoid using a direct water jet, though water spray or fog may be used for large fires.[2]

Conclusion

2,4-Difluorophenacyl chloride is a valuable synthetic intermediate whose physical properties dictate its handling, application, and analysis. Its identity and purity are reliably established through a combination of melting point determination, spectroscopic analysis (FT-IR), and chromatographic techniques (RP-HPLC). The methodologies outlined in this guide represent standard, robust practices in the fields of chemical research and drug development, providing the necessary framework for the safe and effective use of this important chemical building block.

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